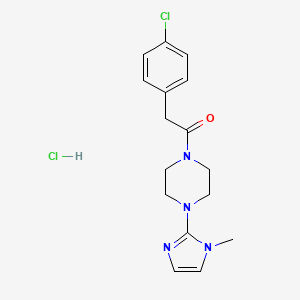

2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1189980-78-6

Cat. No.: VC4539528

Molecular Formula: C16H20Cl2N4O

Molecular Weight: 355.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189980-78-6 |

|---|---|

| Molecular Formula | C16H20Cl2N4O |

| Molecular Weight | 355.26 |

| IUPAC Name | 2-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C16H19ClN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H |

| Standard InChI Key | PHNNEEJCVNJQCW-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl |

Introduction

Structural Characterization and Molecular Properties

Core Chemical Architecture

The molecule consists of three primary components:

-

A 4-chlorophenyl group attached to an ethanone backbone.

-

A piperazine ring substituted at the 4-position.

-

A 1-methyl-1H-imidazol-2-yl group linked to the piperazine nitrogen.

The hydrochloride salt enhances solubility, a critical factor for bioavailability in physiological systems. Comparative analysis with the structurally related compound 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (PubChem CID 32251) reveals that the addition of the piperazine ring and methyl-imidazole substitution introduces steric and electronic modifications likely to influence receptor binding .

Spectroscopic and Computational Data

While direct spectroscopic data for this compound is unavailable, inferences can be drawn from similar piperazine-imidazole hybrids:

-

IR Spectroscopy: Expected absorption bands at ~1,650 cm⁻¹ (C=O stretch) and ~3,100 cm⁻¹ (aromatic C-H) .

-

NMR: Predicted signals include a singlet for the methyl group on imidazole (~δ 3.7 ppm) and multiplet peaks for the piperazine protons (~δ 2.5–3.5 ppm) .

-

Molecular Weight: Calculated as 379.29 g/mol (free base) + 36.46 g/mol (HCl) = 415.75 g/mol.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of piperazine-imidazole derivatives typically involves multi-step protocols. A representative route for analogous compounds includes:

-

Formation of the Ethanone Backbone:

-

Imidazole Functionalization:

-

Salt Formation:

Reaction Optimization

Critical parameters for maximizing yield and purity include:

Pharmacological Profiling and Mechanisms

Antimicrobial Activity

Piperazine derivatives bearing chlorophenyl and imidazole groups demonstrate broad-spectrum activity. For example, 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibits MIC values of 3.1–25 μg/mL against Candida albicans and Staphylococcus aureus, comparable to fluconazole . While direct data for the target compound is lacking, its structural similarity suggests:

-

Antifungal Mechanism: Inhibition of lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis .

-

Antibacterial Action: Disruption of cell wall synthesis via penicillin-binding protein (PBP) interference .

Central Nervous System (CNS) Interactions

The piperazine moiety is a hallmark of psychotropic agents. Molecular docking studies on analogous compounds reveal:

-

5-HT₁A Receptor Affinity: Binding energy ≈ -9.2 kcal/mol, suggesting potential antidepressant properties .

-

Dopamine D₂ Receptor Modulation: May contribute to antipsychotic effects, though selectivity requires further investigation .

Comparative Analysis with Structural Analogues

The table below contrasts key features of related compounds:

Future Directions and Applications

Drug Development Opportunities

-

Antimicrobial Resistance: Structural modifications to enhance potency against methicillin-resistant Staphylococcus aureus (MRSA).

-

Neuropsychiatric Disorders: Optimization for selective serotonin reuptake inhibition (SSRI) with reduced off-target effects.

Analytical Challenges

-

Metabolite Identification: Requires advanced LC-MS/MS platforms to characterize phase I/II metabolites.

-

Crystallography: X-ray diffraction studies to resolve 3D conformation and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume